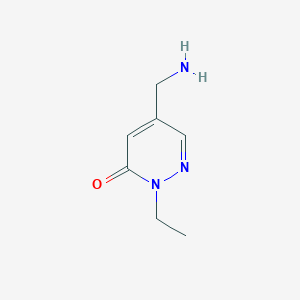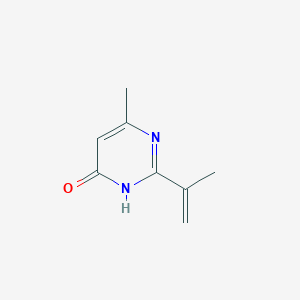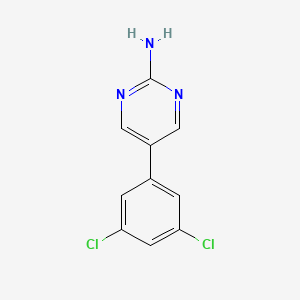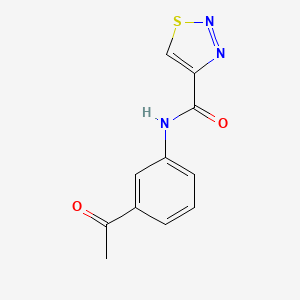
Ethenamine,2-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenamine,2-(4-nitrophenyl)-, also known as 2-(4-nitrophenyl)ethylamine hydrochloride, is an organic compound with the molecular formula C8H10N2O2·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a nitro group at the para position. This compound is commonly used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)ethylamine hydrochloride typically involves the nitration of phenethylamine. The process begins with the slow addition of phenethylamine to a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0°C). The reaction mixture is then stirred, and the product is isolated by neutralization and crystallization .
Industrial Production Methods
Industrial production of 2-(4-nitrophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-nitrophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(4-aminophenyl)ethylamine.
Substitution: Various substituted phenethylamines.
Condensation: Imines or Schiff bases.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)ethylamine hydrochloride is used in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: In the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)ethylamine hydrochloride depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: The parent compound without the nitro substitution.
2-(4-aminophenyl)ethylamine: The reduced form of 2-(4-nitrophenyl)ethylamine.
4-nitrophenethylamine: A similar compound with a nitro group at the para position but without the ethylamine side chain.
Uniqueness
2-(4-nitrophenyl)ethylamine hydrochloride is unique due to the presence of both the nitro group and the ethylamine side chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(E)-2-(4-nitrophenyl)ethenamine |
InChI |
InChI=1S/C8H8N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,9H2/b6-5+ |
InChI-Schlüssel |
XULFFXQSSRQCIE-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)


![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)
